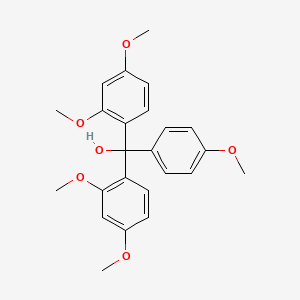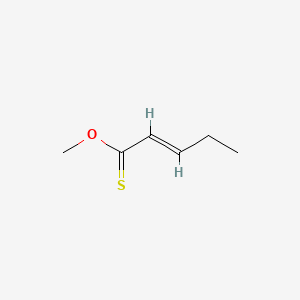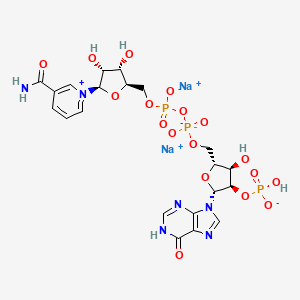![molecular formula C13H37N7O B13772433 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine, N’-(2-aminoethyl)ethane-1,2-diamine, and prop-2-en-1-ol are organic compounds that belong to the class of polyamines. These compounds are characterized by the presence of multiple amine groups, which make them highly reactive and versatile in various chemical reactions. They are commonly used in the synthesis of polymers, pharmaceuticals, and other industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
-
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
- This compound can be synthesized by the reaction of ethylenediamine with ethylene oxide under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sodium hydroxide to facilitate the formation of the desired product .
-
N’-(2-aminoethyl)ethane-1,2-diamine
- The synthesis of this compound involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature[2][2].
-
Prop-2-en-1-ol
- Prop-2-en-1-ol, also known as allyl alcohol, can be synthesized by the hydrolysis of allyl chloride. The reaction involves the use of a strong base such as sodium hydroxide to convert allyl chloride to allyl alcohol[3][3].
Industrial Production Methods
化学反応の分析
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. For example, prop-2-en-1-ol can be oxidized to form acrolein .
-
Reduction
- Reduction reactions can convert these compounds into their corresponding amines or alcohols. For instance, the reduction of N’-(2-aminoethyl)ethane-1,2-diamine can yield ethylenediamine .
-
Substitution
- These compounds can participate in substitution reactions where one functional group is replaced by another. For example, N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine can undergo substitution reactions with halides to form halogenated derivatives .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halides (e.g., HCl, HBr), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Acrolein from prop-2-en-1-ol
Reduction: Ethylenediamine from N’-(2-aminoethyl)ethane-1,2-diamine
Substitution: Halogenated derivatives from N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
科学的研究の応用
Chemistry
- These compounds are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of polymers, resins, and other materials .
Biology
- In biological research, these compounds are used as chelating agents to bind metal ions. They are also used in the study of enzyme mechanisms and protein interactions .
Medicine
- These compounds have potential therapeutic applications due to their ability to interact with biological molecules. They are being investigated for their use in drug delivery systems and as potential treatments for various diseases .
Industry
作用機序
- The mechanism of action of these compounds involves their ability to form stable complexes with metal ions and other molecules. This property makes them effective chelating agents and catalysts in various chemical reactions.
- At the molecular level, these compounds can interact with enzymes and proteins, affecting their activity and function. This interaction is mediated by the amine groups, which can form hydrogen bonds and coordinate with metal ions.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups, used as a chelating agent and in the synthesis of polymers.
Diethylenetriamine: A triamine with three amine groups, used in similar applications as N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine.
Triethylenetetramine: A tetraamine with four amine groups, used as a chelating agent and in the treatment of Wilson’s disease.
Uniqueness
- N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine and N’-(2-aminoethyl)ethane-1,2-diamine are unique due to their specific arrangement of amine groups, which provides them with distinct reactivity and binding properties compared to other polyamines.
- Prop-2-en-1-ol is unique due to its allylic alcohol structure, which makes it highly reactive in various chemical reactions.
特性
分子式 |
C13H37N7O |
|---|---|
分子量 |
307.48 g/mol |
IUPAC名 |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol |
InChI |
InChI=1S/C6H18N4.C4H13N3.C3H6O/c7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6;1-2-3-4/h9-10H,1-8H2;7H,1-6H2;2,4H,1,3H2 |
InChIキー |
QAKKXTDTYGISPW-UHFFFAOYSA-N |
正規SMILES |
C=CCO.C(CNCCN)N.C(CNCCNCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


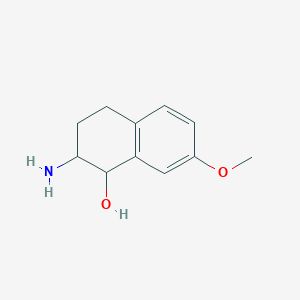
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
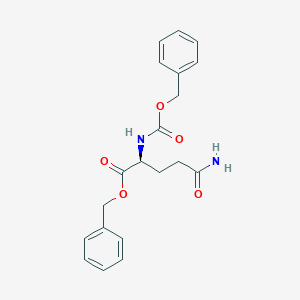
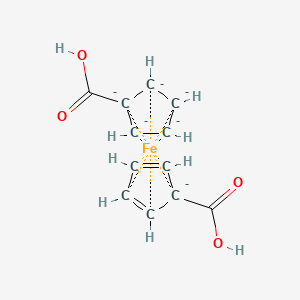
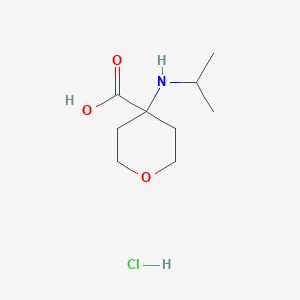
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
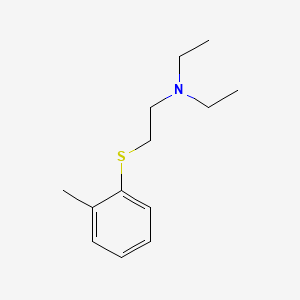

![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)
